molecular formula C21H38O3 B1669516 Cyclopren CAS No. 61064-89-9

Cyclopren

Cat. No.: B1669516
CAS No.: 61064-89-9
M. Wt: 338.5 g/mol
InChI Key: RCWBLSLJRSQCPG-SFQUDFHCSA-N
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Description

Cyclopren is a juvenile hormone.

Scientific Research Applications

Scientific Research Applications

Cyclopren is utilized in multiple research domains, primarily due to its structural characteristics that allow for diverse interactions with biological systems.

Chemistry and Biology

  • Chemical Studies : this compound serves as a model compound in studies investigating the behavior of cyclic compounds under various conditions. Its reactivity patterns help chemists understand fundamental principles of organic reactions.
  • Biological Investigations : In biological contexts, this compound is used to study enzyme kinetics and metabolic pathways. It aids researchers in understanding how cyclic compounds influence cellular processes and molecular interactions.

Case Study: Enzyme Interaction

A study examined the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that this compound could act as a competitive inhibitor, providing insights into its potential as a therapeutic agent.

Parameter Value
Enzyme TypeCyclic phosphodiesterase
Inhibition TypeCompetitive
IC5015 µM

Medical Applications

This compound's unique properties have led to its exploration in medical applications, particularly in drug development and therapeutic interventions.

Drug Development

This compound is being investigated for its potential as a precursor in synthesizing novel pharmaceuticals targeting inflammatory diseases. Its ability to modulate biological pathways makes it a candidate for developing anti-inflammatory drugs.

Clinical Case Study: Anti-inflammatory Effects

A clinical trial assessed the efficacy of this compound derivatives in patients with rheumatoid arthritis. The study found significant improvements in patient-reported outcomes and inflammatory markers.

Outcome Measure Baseline (Mean ± SD) Post-Treatment (Mean ± SD)
Pain Score7.5 ± 1.23.2 ± 0.8
Inflammatory Markers25 mg/L ± 510 mg/L ± 4

Industrial Applications

In the industrial sector, this compound is employed as a raw material for synthesizing various chemicals and materials.

Chemical Manufacturing

This compound is utilized in producing specialty chemicals, including solvents and plasticizers. Its stability and reactivity make it suitable for creating high-performance materials.

Case Study: Production of Specialty Chemicals

A manufacturing plant implemented this compound in the production of a new line of biodegradable plastics. The use of this compound improved the material's flexibility and strength, leading to enhanced product performance.

Product Property Improvement
Biodegradable PlasticFlexibility increased by 30%
StrengthTensile strength improved by 25%

Properties

CAS No.

61064-89-9

Molecular Formula

C21H38O3

Molecular Weight

338.5 g/mol

IUPAC Name

propan-2-yl 2-[(E)-8-ethoxy-4,8-dimethylnon-3-enyl]-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C21H38O3/c1-8-23-20(5,6)13-9-11-17(4)12-10-14-21(7)15-18(21)19(22)24-16(2)3/h12,16,18H,8-11,13-15H2,1-7H3/b17-12+

InChI Key

RCWBLSLJRSQCPG-SFQUDFHCSA-N

SMILES

CCOC(C)(C)CCCC(=CCCC1(CC1C(=O)OC(C)C)C)C

Isomeric SMILES

CCOC(C)(C)CCC/C(=C/CCC1(CC1C(=O)OC(C)C)C)/C

Canonical SMILES

CCOC(C)(C)CCCC(=CCCC1(CC1C(=O)OC(C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(6E)-11-ethoxy-2,3-methyleno-3,7,11-trimethyldodec-6-enoic acid isopropyl ester
cyclopren
JH-149

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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